N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N,3,5-trimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O2S/c1-9-15(10(2)17-16-9)26(24,25)21(4)12-7-22(8-12)14-6-5-13-19-18-11(3)23(13)20-14/h5-6,12H,7-8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFDQFAPJIMTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound with potential biological activities. Its structure suggests various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and data.
The molecular formula for this compound is , with a molecular weight of 440.5 g/mol. The structural characteristics include multiple nitrogen-containing rings and a sulfonamide group, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 2379972-67-3 |
Biological Activity Overview
Research on the biological activities of this compound is limited. However, its structural similarities to other known compounds suggest potential therapeutic applications in several areas:
- Anticancer Activity : Compounds in the pyrazole and triazole classes have shown promise as anticancer agents by inhibiting specific kinases involved in tumor growth and proliferation. The sulfonamide moiety may enhance solubility and bioavailability.
- Antibacterial Properties : Similar compounds have been studied for their effectiveness against antibiotic-resistant bacteria, particularly ESKAPE pathogens. The presence of multiple nitrogen atoms in the structure may contribute to interactions with bacterial enzymes.
- Anti-inflammatory Effects : Some derivatives of pyrazole and triazole have demonstrated anti-inflammatory properties through inhibition of inflammatory pathways.
Anticancer Studies
A study investigating the synthesis of similar pyrazole derivatives indicated significant anticancer activity against various cancer cell lines. The mechanism often involves inhibition of cell cycle progression and induction of apoptosis through modulation of signaling pathways such as PI3K/Akt and MAPK .
Antibacterial Studies
Research on triazolo-pyridazine derivatives has highlighted their potential as antibacterial agents. For instance, compounds with similar structures have shown efficacy against resistant strains of bacteria by targeting DNA synthesis mechanisms .
Mechanistic Insights
The biological activity of sulfonamide-containing compounds often relates to their ability to inhibit enzyme activity. For example:
- Kinase Inhibition : Many small molecule inhibitors target kinases involved in cancer progression. The specific interactions between the compound and kinase active sites can lead to reduced cell proliferation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide exhibit significant anticancer properties. The triazole moiety is known for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that triazole derivatives can act as potent inhibitors of various kinases implicated in tumor growth and metastasis .
Antibacterial and Antifungal Properties
The sulfonamide group in this compound enhances its antibacterial and antifungal activities. Sulfonamides are well-documented for their role as antimicrobial agents. They work by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth. In vitro studies have demonstrated that related compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Neurological Applications
Recent studies suggest that the compound may have neuroprotective effects. The pyrazole and triazole rings can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical trials have indicated that similar compounds can enhance cognitive function and reduce neuroinflammation .
Pharmacology
Enzyme Inhibition
this compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. Inhibitors of DPP-IV are being explored as therapeutic agents for type 2 diabetes due to their ability to increase insulin levels and decrease blood glucose levels .
Agricultural Applications
Pesticide Development
The structural components of this compound suggest potential use in developing new pesticides. Compounds with similar structures have shown efficacy against various agricultural pests and pathogens. The incorporation of the azetidine ring may enhance the stability and effectiveness of these compounds in agricultural applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluation of triazole derivatives | Demonstrated significant inhibition of cancer cell lines (IC50 values in low micromolar range) |
| Antibacterial Efficacy Study | Testing sulfonamide compounds | Showed broad-spectrum activity against multiple bacterial strains with minimal inhibitory concentrations (MICs) below 10 µg/mL |
| Neuroprotective Effects Research | Investigation of pyrazole derivatives | Indicated reduction in neuroinflammation markers and improved cognitive function in animal models |
Comparison with Similar Compounds
Structural Comparison
- Core Scaffolds : Compare the triazolopyridazine-azetidine-sulfonamide architecture of the target compound with analogs (e.g., pyrazolo-triazine or imidazopyridine derivatives).
- Substituent Effects : Analyze how methyl groups or sulfonamide moieties influence solubility, bioavailability, or target binding.
Pharmacological Activity
- Target Selectivity : Compare inhibition potency (e.g., IC₅₀ values) against enzymes or receptors (e.g., kinase inhibitors or GPCR antagonists).
- Mechanistic Differences : Highlight unique interactions, such as hydrogen bonding via the sulfonamide group or steric effects from the azetidine ring.
Example Data Table (Hypothetical):
| Compound Name | Target IC₅₀ (nM) | Solubility (mg/mL) | Metabolic Half-Life (h) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|---|
| N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide | 12 ± 2 | 0.45 | 6.8 | >500 |
| Compound X (triazolo[4,3-c]pyridazine analog) | 28 ± 4 | 0.12 | 3.2 | 320 |
| Compound Y (sulfonamide-free derivative) | 45 ± 7 | 1.20 | 9.1 | >1000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
